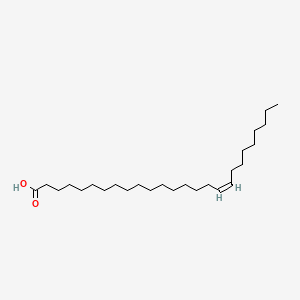

cis-17-Hexacosenoic acid

Beschreibung

Eigenschaften

IUPAC Name |

(Z)-hexacos-17-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H50O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26(27)28/h9-10H,2-8,11-25H2,1H3,(H,27,28)/b10-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQIDQEBURXNDKG-KTKRTIGZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H50O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701025800 | |

| Record name | Ximenic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701025800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

394.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66274-43-9 | |

| Record name | (17Z)-17-Hexacosenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66274-43-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ximenic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066274439 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ximenic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701025800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | XIMENIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/42346MM00R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Emerging Role of Cis-17-Hexacosenoic Acid in Cellular Regulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cis-17-hexacosenoic acid, also known as ximenic acid, is a very long-chain monounsaturated fatty acid (VLCFA) found in certain plant oils. Emerging research indicates its significant role in modulating key cellular processes, particularly in the realm of fatty acid metabolism. This technical guide provides an in-depth overview of the current understanding of this compound's function at the cellular level, supported by quantitative data and detailed experimental methodologies. This document aims to serve as a comprehensive resource for researchers and professionals in drug development interested in the therapeutic potential of this unique fatty acid.

Introduction

This compound (26:1n-9) is a monounsaturated omega-9 fatty acid.[1] Unlike more common fatty acids, it possesses a longer carbon chain, classifying it as a VLCFA.[2] While its dietary sources are limited, primarily found in the seed oils of plants from the Santalales order, its biological activities are drawing increasing scientific attention.[3] Studies have suggested its involvement in anti-inflammatory, anticancer, and antimicrobial processes, pointing towards a potential for therapeutic applications.[3] This guide will delve into the molecular mechanisms underlying these effects, with a focus on its impact on cellular metabolism and signaling pathways.

Core Cellular Function: Regulation of Fatty Acid Metabolism

The primary established role of this compound in cellular processes is its ability to modulate the expression of key enzymes involved in lipid metabolism.[2][3] This regulation appears to be central to its observed biological effects.

Downregulation of Key Lipogenic Enzymes

In vitro studies utilizing the human liver carcinoma cell line, HepG2, have demonstrated that this compound significantly down-regulates the gene expression of two critical enzymes in fatty acid metabolism:

-

Stearoyl-CoA Desaturase (SCD): This enzyme is a rate-limiting enzyme that catalyzes the synthesis of monounsaturated fatty acids (MUFAs) from saturated fatty acids (SFAs).[2]

-

Fatty Acid Desaturase 2 (FADS2): This enzyme is involved in the desaturation of polyunsaturated fatty acids (PUFAs).[2]

The suppression of these enzymes by this compound suggests a mechanism for altering the cellular lipid profile, which can have profound effects on membrane fluidity, signaling, and energy storage.[2][3]

Quantitative Impact on Cellular Fatty Acid Composition

Treatment of HepG2 cells with this compound leads to measurable changes in the cellular fatty acid profile. The following table summarizes the significant alterations observed after 48 hours of incubation with 150 μM ximenic acid compared to a vehicle control.

| Fatty Acid | Change upon Ximenic Acid Treatment (150 µM) | p-value | Reference |

| C14:0 (Myristic acid) | Reduced | < 0.05 | [2] |

| C16:0 (Palmitic acid) | Reduced | < 0.05 | [2] |

| C18:0 (Stearic acid) | Reduced | < 0.05 | [2] |

| Total Saturated Fatty Acids (SFAs) | Significantly Reduced | < 0.05 | [2] |

| n-9 Fatty Acids | Significantly Reduced | < 0.05 | [3] |

| C22:6n-3 (Docosahexaenoic acid - DHA) | Significantly Reduced | < 0.05 | [3] |

Table 1: Quantitative Changes in HepG2 Cell Fatty Acid Composition Induced by this compound.

Potential Signaling Pathways

While the precise signaling pathways through which this compound exerts its effects are still under investigation, its structural similarity to other fatty acids and its impact on lipid metabolism suggest potential involvement of well-established lipid-sensing pathways.

Peroxisome Proliferator-Activated Receptors (PPARs)

PPARs are a group of nuclear receptors that function as transcription factors to regulate the expression of genes involved in lipid and glucose metabolism.[4][5] Fatty acids and their derivatives are natural ligands for PPARs. It is plausible that this compound or its metabolites could act as a ligand for one of the PPAR isoforms (α, β/δ, or γ), leading to the observed changes in gene expression.

AMP-Activated Protein Kinase (AMPK)

AMPK is a key cellular energy sensor that, when activated, promotes catabolic pathways to generate ATP.[6][7] Certain fatty acids can influence AMPK activity.[8][9] The observed reduction in lipogenic enzyme expression by this compound is consistent with AMPK activation, which is known to phosphorylate and inhibit key enzymes in fatty acid synthesis.

The following diagram illustrates a potential signaling pathway for this compound, integrating the known effects on gene expression with plausible upstream regulators.

References

- 1. pnas.org [pnas.org]

- 2. karger.com [karger.com]

- 3. researchgate.net [researchgate.net]

- 4. PPARs are a unique set of fatty acid regulated transcription factors controlling both lipid metabolism and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PPARγ signaling and metabolism: the good, the bad and the future - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. AMPK activators: mechanisms of action and physiological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Activation of AMP-Activated Protein Kinase and Stimulation of Energy Metabolism by Acetic Acid in L6 Myotube Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Genistein Ameliorates Fat Accumulation Through AMPK Activation in Fatty Acid-Induced BRL Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Natural Sources of Cis-17-Hexacosenoic Acid in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cis-17-hexacosenoic acid, also known as ximenic acid, is a very-long-chain monounsaturated fatty acid (VLCFA) with the chemical formula C26H50O2.[1] As a member of the omega-9 fatty acid family, it has garnered interest for its potential applications, particularly in the cosmetic and pharmaceutical industries. This technical guide provides an in-depth overview of the natural plant sources of this compound, detailed methodologies for its extraction and analysis, and an exploration of its biosynthetic origins within plants.

Natural Plant Sources

This compound is found in the seed oils of a select number of plant species. The primary and most well-documented sources belong to the genera Ximenia and Tropaeolum.

Primary Natural Sources:

-

Ximenia americana : Commonly known as tallow wood or yellow plum, the seed oil of this plant is a significant source of this compound.[1][2] Different cultivars and geographical locations can influence the exact concentration of this fatty acid. For instance, an analysis of Ximenia americana seed oil from Angola reported a ximenic acid content of 10.22%.[2] Another study on an Ethiopian cultivar identified a closely related fatty acid, ximeninic acid, at 12.78%, highlighting the potential for regional variations in fatty acid profiles.

-

Tropaeolum speciosum : The seed fat of this plant, commonly known as the flame flower, is described as a rich source of this compound.[3][4] While early reports emphasize its abundance, specific quantitative data from recent, detailed analyses are less readily available in the public domain.

While the Santalaceae, Olacaceae, and Opiliaceae families are known to be rich in unusual fatty acids, research has predominantly focused on their content of ximenynic acid (santalbic acid), a different acetylenic fatty acid, rather than ximenic acid.[5]

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound in the seed oils of its primary plant sources.

| Plant Species | Family | Common Name | Tissue | This compound Content (% of total fatty acids) | Reference |

| Ximenia americana | Olacaceae | Tallow Wood, Yellow Plum | Seed Oil | 10.22 | [2] |

Note: The value for Ximenia americana is based on a specific regional analysis and may vary. Further research is needed to quantify the concentration in Tropaeolum speciosum.

Experimental Protocols

The extraction and quantification of this compound from plant seeds involve a multi-step process encompassing lipid extraction, derivatization to fatty acid methyl esters (FAMEs), and analysis by gas chromatography-mass spectrometry (GC-MS).

Lipid Extraction from Seeds

This protocol is a composite of established methods for lipid extraction from plant tissues.

Materials:

-

Seed sample (e.g., Ximenia americana kernels)

-

Mortar and pestle or a suitable mill

-

Hexane (HPLC grade)

-

Isopropanol (HPLC grade)

-

Centrifuge tubes (glass, Teflon-lined caps)

-

Centrifuge

-

Rotary evaporator or nitrogen evaporator

Procedure:

-

Sample Preparation: Dry the seeds to a constant weight and grind them into a fine powder using a mortar and pestle or a mill.

-

Solvent Extraction:

-

Weigh approximately 5-10 g of the powdered seed material into a glass centrifuge tube.

-

Add a solvent mixture of hexane and isopropanol (3:2, v/v) in a solid-to-solvent ratio of 1:10 (w/v).

-

Vortex the mixture vigorously for 2-3 minutes to ensure thorough mixing.

-

Incubate the mixture at room temperature for 1-2 hours with occasional shaking. For enhanced extraction efficiency, an ultrasonic bath can be used for 30 minutes.

-

-

Phase Separation and Collection:

-

Centrifuge the mixture at 3000 x g for 10 minutes to pellet the solid plant material.

-

Carefully decant the supernatant, which contains the lipid extract, into a clean, pre-weighed round-bottom flask.

-

Repeat the extraction process on the pellet with a fresh portion of the hexane/isopropanol mixture to maximize the yield.

-

Combine the supernatants.

-

-

Solvent Removal:

-

Remove the extraction solvent from the combined supernatants using a rotary evaporator at a temperature not exceeding 40°C.

-

Alternatively, for smaller volumes, the solvent can be evaporated under a gentle stream of nitrogen.

-

-

Oil Yield Determination:

-

Once the solvent is fully evaporated, weigh the flask containing the extracted oil to determine the total lipid yield.

-

Store the extracted oil under nitrogen at -20°C until further analysis.

-

Preparation of Fatty Acid Methyl Esters (FAMEs) via Acid-Catalyzed Transmethylation

This is a crucial step to volatilize the fatty acids for GC-MS analysis.

Materials:

-

Extracted seed oil

-

Toluene

-

Methanolic sulfuric acid (1-2% v/v) or methanolic HCl (5% w/v)

-

Saturated sodium chloride (NaCl) solution

-

Hexane (HPLC grade)

-

Anhydrous sodium sulfate

-

Glass reaction vials with Teflon-lined caps

-

Heating block or water bath

Procedure:

-

Reaction Setup:

-

Dissolve approximately 20-30 mg of the extracted oil in 1 mL of toluene in a glass reaction vial.

-

Add 2 mL of 1% methanolic sulfuric acid.

-

-

Transmethylation Reaction:

-

Seal the vial tightly with a Teflon-lined cap.

-

Heat the mixture at 50-60°C for 12-16 hours (overnight) in a heating block or water bath. This ensures the complete conversion of triacylglycerols to FAMEs.

-

-

Extraction of FAMEs:

-

Cool the reaction vial to room temperature.

-

Add 2 mL of a 5% NaCl solution to quench the reaction.

-

Add 2 mL of hexane to extract the FAMEs.

-

Vortex the vial for 1 minute and then centrifuge at a low speed (e.g., 1000 x g) for 5 minutes to separate the phases.

-

-

Collection and Drying:

-

Carefully transfer the upper hexane layer containing the FAMEs to a clean vial.

-

Repeat the hexane extraction of the lower aqueous layer and combine the hexane fractions.

-

Dry the combined hexane extract over a small amount of anhydrous sodium sulfate to remove any residual water.

-

-

Final Preparation:

-

Filter or carefully decant the dried hexane solution into a GC vial.

-

The sample is now ready for GC-MS analysis.

-

GC-MS Analysis for Quantification

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (GC-MS).

-

A polar capillary column suitable for FAME analysis (e.g., DB-WAX or equivalent).

GC Conditions (Example):

-

Injector Temperature: 250°C

-

Oven Program: Initial temperature of 150°C, hold for 1 minute, then ramp to 240°C at a rate of 4°C/minute, and hold for 10 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/minute.

-

Injection Volume: 1 µL with a split ratio of 20:1.

MS Conditions (Example):

-

Ion Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 50-600.

Quantification:

-

Identification: The identification of the methyl ester of this compound is achieved by comparing its retention time and mass spectrum with those of a certified reference standard.

-

Quantification: The concentration of this compound is determined by creating a calibration curve using a series of known concentrations of the reference standard. An internal standard (e.g., methyl heptadecanoate) should be added to the samples and standards to correct for variations in injection volume and sample preparation.

Biosynthesis of this compound

The biosynthesis of this compound, a VLCFA, occurs in the endoplasmic reticulum through the action of a multi-enzyme complex known as the fatty acid elongase (FAE) system. This system extends the carbon chain of shorter fatty acid precursors.

The synthesis of VLCFAs involves a cycle of four sequential reactions:

-

Condensation: The initial and rate-limiting step is the condensation of a long-chain acyl-CoA with a two-carbon unit from malonyl-CoA. This reaction is catalyzed by a β-ketoacyl-CoA synthase (KCS). The specific KCS enzyme determines the substrate specificity and the final chain length of the fatty acid. While several KCS enzymes have been identified in plants, the specific KCS responsible for the synthesis of C26 fatty acids for storage lipids is yet to be definitively characterized.

-

Reduction: The resulting β-ketoacyl-CoA is then reduced to a β-hydroxyacyl-CoA by a β-ketoacyl-CoA reductase (KCR).

-

Dehydration: A molecule of water is removed from the β-hydroxyacyl-CoA to form a trans-2,3-enoyl-CoA, a reaction catalyzed by a β-hydroxyacyl-CoA dehydratase (HCD).

-

Second Reduction: Finally, the trans-2,3-enoyl-CoA is reduced to a saturated acyl-CoA, which is two carbons longer than the initial substrate, by an enoyl-CoA reductase (ECR).

This elongated acyl-CoA can then either undergo further rounds of elongation or be directed to other metabolic pathways. The precursor for this compound is likely oleic acid (18:1Δ9), which undergoes four cycles of elongation. The introduction of the cis double bond at the Δ17 position is a critical step. While desaturases that act on very-long-chain fatty acids (very-long-chain fatty acyl desaturases or VFADs) are known to exist, the specific enzyme responsible for creating the Δ17 double bond in a C26 chain has not yet been fully elucidated.

Visualizations

Signaling Pathways

Currently, there is limited specific information available on the direct role of this compound as a signaling molecule in plants. Research into fatty acid-based signaling has predominantly focused on polyunsaturated fatty acids like linoleic and α-linolenic acids, which are precursors to well-known signaling molecules such as jasmonates.

However, VLCFAs as a class are integral to several processes that involve signaling:

-

Sphingolipid Synthesis: VLCFAs are essential components of sphingolipids, which are not only structural components of cell membranes but are also involved in programmed cell death and stress responses. The composition of the fatty acyl chain of sphingolipids can influence membrane properties and the formation of signaling domains.

-

Cuticular Waxes and Stress Response: VLCFAs are precursors to cuticular waxes, which form a protective barrier on the plant surface. This barrier is crucial for preventing water loss and protecting against pathogens. The integrity of the cuticle is monitored by the plant, and cuticle defects can trigger stress signaling pathways.

-

Membrane Integrity: The incorporation of VLCFAs into various lipids can affect the physical properties of cellular membranes, which in turn can influence the activity of membrane-bound proteins involved in signaling cascades.

Future research may elucidate more direct signaling roles for specific VLCFAs like this compound.

References

- 1. Fatty acid compositions of seed oils of Haematostaphis barteri and Ximenia americana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Tropaeolum speciosum seed fat: a rich source of cis-15-tetracosenoic and cis-17-hexacosenoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. PlantFAdb: Tropaeolum speciosum seed fat: A rich source of cis-15-tetracosenoic and cis-17-hexacosenoic acids. Tropaeolum speciosum seed fat: A rich source of cis-15-tetracosenoic and cis-17-hexacosenoic acids Litchfield, C. Lipids (1970) 5 144-146 [fatplants.net]

- 5. researchgate.net [researchgate.net]

The Bacterial Forge: An In-depth Technical Guide to the Biosynthesis of cis-17-Hexacosenoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Very-long-chain fatty acids (VLCFAs), defined as fatty acids with 22 or more carbons, are crucial components of cellular structures in various organisms. In the bacterial realm, the presence and biosynthesis of these molecules are of growing interest due to their roles in membrane integrity, stress resistance, and host-pathogen interactions. This technical guide provides a comprehensive overview of the core biosynthetic pathway of a specific VLCFA, cis-17-hexacosenoic acid (also known as ximenic acid), in bacteria. While the complete pathway for the free form of this fatty acid is not fully elucidated in a single bacterial species, this guide consolidates current knowledge, drawing heavily on the well-characterized VLCFA synthesis machinery in Bradyrhizobium species, to present a putative and detailed metabolic map.

Core Biosynthesis Pathway of this compound

The biosynthesis of this compound in bacteria is a multi-step process that begins with the foundational Type II Fatty Acid Synthase (FASII) system and is followed by a specialized elongation pathway. The introduction of the cis double bond can theoretically occur at two different stages, either on an intermediate-chain fatty acid that is subsequently elongated, or on the fully formed C26 saturated fatty acid.

De Novo Synthesis of Fatty Acid Precursors via the FASII Pathway

The initial steps of fatty acid synthesis are carried out by the conserved FASII system, which produces saturated fatty acids, typically up to 16 or 18 carbons in length. The key reactions are:

-

Initiation: The process starts with the condensation of acetyl-CoA and malonyl-ACP, catalyzed by β-ketoacyl-ACP synthase III (FabH).

-

Elongation Cycles: A series of four reactions—condensation, reduction, dehydration, and a second reduction—are repeated to extend the acyl chain by two carbons in each cycle. The key enzymes in these cycles include β-ketoacyl-ACP synthase I/II (FabB/FabF), β-ketoacyl-ACP reductase (FabG), β-hydroxyacyl-ACP dehydratase (FabZ), and enoyl-ACP reductase (FabI).

The primary product of the FASII pathway that enters the VLCFA synthesis route is typically a long-chain acyl-ACP, such as stearoyl-ACP (C18:0-ACP).

Elongation to a C26 Backbone

The extension of the C18 fatty acid to a C26 backbone is accomplished by a dedicated fatty acid elongation system. A key model for this process is the synthesis of a C26 VLCFA for lipid A modification in Bradyrhizobium. This system involves a specific gene cluster encoding the necessary enzymes.

A putative pathway for the elongation of stearoyl-ACP to hexacosanoyl-ACP is as follows:

-

Condensation: A specialized β-ketoacyl-ACP synthase, homologous to FabF (designated here as FabFXL), catalyzes the condensation of an acyl-ACP with malonyl-ACP. This is a rate-limiting step and is repeated in successive cycles.

-

Reduction: The resulting β-ketoacyl-ACP is reduced by a β-ketoacyl-ACP reductase (FabG).

-

Dehydration: A specialized β-hydroxyacyl-ACP dehydratase, homologous to FabZ (FabZXL), removes a water molecule to form an enoyl-ACP.

-

Reduction: The enoyl-ACP is reduced by an enoyl-ACP reductase (FabI) to yield a saturated acyl-ACP, now two carbons longer.

This four-step cycle is repeated four times to extend the C18 acyl chain to a C26 acyl chain (hexacosanoyl-ACP). A specialized acyl carrier protein (ACPXL) is also implicated in this process, likely dedicated to shuttling the growing very-long-chain acyl intermediates.

Introduction of the cis-Δ17 Double Bond

The formation of the cis double bond at the 17th position of the 26-carbon chain is a critical step. In bacteria, two primary mechanisms for introducing unsaturation exist: the anaerobic (oxygen-independent) and aerobic (oxygen-dependent) pathways.

-

Hypothetical Anaerobic Pathway: In this scenario, a double bond would be introduced at an earlier stage of the fatty acid synthesis, and then elongated to the final C26 length. However, the known anaerobic pathway enzymes, such as FabA and FabB in E. coli, typically introduce a double bond at the C10 stage, leading to Δ7 or Δ9 unsaturation in the final product after elongation. The introduction of a double bond that would result in a Δ17 position in a C26 fatty acid via this mechanism has not been described.

-

More Plausible Aerobic Desaturation: The more likely mechanism is the action of a specific fatty acid desaturase on the fully formed saturated C26 fatty acid (hexacosanoic acid). Bacterial desaturases are typically membrane-bound enzymes that utilize molecular oxygen and a di-iron cofactor to introduce a cis double bond at a specific position. While a desaturase with specific activity on a C26 substrate to produce a Δ17 double bond has not yet been biochemically characterized, the existence of a diverse range of desaturases in bacteria suggests that such an enzyme is plausible. This putative enzyme, here termed a Δ17-desaturase, would convert hexacosanoyl-ACP (or hexacosanoyl-CoA) to cis-17-hexacosenoyl-ACP (or -CoA).

The final product, this compound, would then be released from its ACP or CoA thioester by the action of an acyl-ACP thioesterase or an acyl-CoA thioesterase.

Quantitative Data

Quantitative data on the abundance of this compound in bacteria is scarce in the literature. However, studies on the fatty acid composition of various bacteria, particularly those with VLCFAs, can provide a general understanding of their relative abundance. The following table summarizes representative data on the percentage of total fatty acids for VLCFAs found in the membranes of certain bacteria.

| Bacterial Species | Fatty Acid | Percentage of Total Fatty Acids (%) | Reference |

| Bradyrhizobium sp. | 25-Hydroxy-hexacosanoic acid (C26:0) | Component of Lipid A | (Busset et al., 2017) |

| Bradyrhizobium sp. | 27-Hydroxy-octacosanoic acid (C28:0) | Component of Lipid A | (Busset et al., 2017) |

| Mycobacterium tuberculosis | Mycolic acids (C60-C90) | Major component of the cell wall | (Marrakchi et al., 2014) |

Note: Data for free this compound is not available. The data presented is for related very-long-chain fatty acids to provide context.

Experimental Protocols

Extraction and Analysis of Very-Long-Chain Fatty Acids from Bacteria

The analysis of VLCFAs from bacterial cultures typically involves cell harvesting, lipid extraction, derivatization to fatty acid methyl esters (FAMEs), and subsequent analysis by gas chromatography-mass spectrometry (GC-MS).

1. Bacterial Cell Culture and Harvesting:

-

Grow the bacterial strain of interest in an appropriate liquid medium to the desired growth phase (e.g., late logarithmic or stationary phase).

-

Harvest the cells by centrifugation (e.g., 5,000 x g for 10 minutes at 4°C).

-

Wash the cell pellet with a suitable buffer (e.g., phosphate-buffered saline) to remove residual medium components.

-

Lyophilize the cell pellet to dryness for efficient lipid extraction.

2. Lipid Extraction:

-

A modified Bligh-Dyer method is commonly used.

-

To the lyophilized cell pellet, add a mixture of chloroform:methanol:water (1:2:0.8, v/v/v).

-

Vortex the mixture vigorously for 15 minutes.

-

Add chloroform and water to achieve a final ratio of 1:1:0.9 (chloroform:methanol:water, v/v/v) and vortex again.

-

Separate the phases by centrifugation (e.g., 2,000 x g for 10 minutes).

-

Collect the lower chloroform phase containing the total lipids.

-

Dry the lipid extract under a stream of nitrogen gas.

3. Transesterification to Fatty Acid Methyl Esters (FAMEs):

-

To the dried lipid extract, add a solution of 2% (v/v) sulfuric acid in methanol.

-

Incubate the mixture at 80°C for 1.5 hours in a sealed tube.

-

After cooling, add hexane and water to the mixture and vortex.

-

Centrifuge to separate the phases and collect the upper hexane layer containing the FAMEs.

-

Repeat the hexane extraction to ensure complete recovery of FAMEs.

-

Dry the pooled hexane extracts under a stream of nitrogen.

4. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Resuspend the dried FAMEs in a known volume of hexane.

-

Analyze the FAMEs using a GC-MS system equipped with a suitable capillary column (e.g., a polar column like a BPX70 or a non-polar column like a DB-5ms).

-

The GC oven temperature program should be optimized to allow for the elution and separation of VLCFAs, which have high boiling points. A typical program might start at a lower temperature and ramp up to a high final temperature (e.g., 300°C).

-

Identify the FAMEs based on their retention times compared to known standards and their mass spectra.

-

Quantify the individual FAMEs by comparing their peak areas to that of an internal standard added before the extraction process.

Visualizations

The Physiological Landscape of cis-17-Hexacosenoic Acid in Mammals: A Review of Current Knowledge

Researchers, scientists, and drug development professionals are increasingly interested in the roles of very long-chain fatty acids (VLCFAs) in mammalian physiology and disease. Among these, cis-17-hexacosenoic acid, a monounsaturated fatty acid with a 26-carbon chain, remains a molecule of significant yet largely unexplored potential. This technical guide synthesizes the currently available information on the physiological effects of this compound in mammals, highlighting the existing research and identifying critical knowledge gaps to guide future investigations.

Core Properties and Metabolism

This compound, also known as Ximenic acid, is classified as a very long-chain fatty acid (VLCFA). Its chemical formula is C26H50O2, and it has a molecular weight of 394.67 g/mol .[1][2] As a human metabolite, it is a naturally occurring compound in the body.[3] While the precise metabolic pathways of this compound have not been extensively detailed, it is understood that VLCFAs undergo metabolism through pathways distinct from shorter-chain fatty acids, primarily involving peroxisomal β-oxidation.

General principles of fatty acid metabolism in mammals are well-established. Fatty acid synthesis is a complex process regulated by key transcription factors like Sterol Regulatory Element Binding Protein-1c (SREBP-1c).[4] The breakdown of fatty acids, particularly long-chain and very long-chain ones, often occurs within peroxisomes.[4] It is plausible that this compound follows a similar metabolic fate, though specific enzymes and regulatory mechanisms are yet to be elucidated.

Inferred Physiological Roles and Signaling

Direct experimental evidence detailing the physiological effects and signaling pathways of this compound in mammals is currently scarce in publicly available scientific literature. However, based on the known functions of other fatty acids, particularly other VLCFAs and monounsaturated fatty acids, several potential roles can be hypothesized.

Fatty acids are integral components of cellular membranes, influencing their fluidity and function. They also act as signaling molecules, regulating a variety of cellular processes including inflammation, metabolism, and cell proliferation. For instance, other classes of fatty acids, such as epoxyeicosatrienoic acids (EETs), are known to be involved in vasodilation and anti-inflammatory responses through G-protein coupled receptor (GPCR) signaling.[5] It is conceivable that this compound or its derivatives could participate in similar signaling cascades.

The diagram below illustrates a generalized signaling pathway for fatty acids that may serve as a hypothetical framework for future studies on this compound.

References

- 1. 17-Hexacosenoic acid | C26H50O2 | CID 5312571 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. (17Z)-17-Hexacosenoic acid | C26H50O2 | CID 5282775 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Essential fatty acid synthesis and its regulation in mammals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Putative receptors and signaling pathways responsible for the biological actions of epoxyeicosatrienoic acids - PMC [pmc.ncbi.nlm.nih.gov]

Degradation and Metabolism of cis-17-Hexacosenoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the degradation and metabolism of cis-17-hexacosenoic acid (C26:1 n-9), a very long-chain monounsaturated fatty acid (VLC-MUFA). The document details the primary metabolic pathway, peroxisomal β-oxidation, and the key enzymatic players involved in its chain shortening. While specific quantitative data for this compound is limited in current literature, this guide synthesizes available information on analogous very long-chain fatty acids (VLCFAs) to present a coherent model of its metabolism. Detailed experimental protocols for the analysis of its degradation and potential signaling pathways are provided to facilitate further research in this area.

Introduction

Very long-chain fatty acids (VLCFAs), defined as fatty acids with 22 or more carbon atoms, play crucial roles in various biological processes, including membrane structure and cellular signaling.[1] Unlike shorter fatty acids that are metabolized in the mitochondria, VLCFAs undergo their initial degradation primarily within peroxisomes.[1] this compound (C26:1 n-9), also known as ximenic acid, is a monounsaturated VLCFA whose metabolic fate is of increasing interest due to the association of VLCFA accumulation with several peroxisomal disorders, such as X-linked adrenoleukodystrophy.[1] This guide aims to provide an in-depth technical overview of the current understanding of this compound degradation and metabolism, offering a valuable resource for researchers in lipid biology and drug development.

Metabolic Pathway: Peroxisomal β-Oxidation

The primary pathway for the degradation of this compound is peroxisomal β-oxidation. This process involves a series of enzymatic reactions that sequentially shorten the fatty acid chain by two-carbon units, producing acetyl-CoA.[2] The resulting shorter-chain fatty acids can then be transported to the mitochondria for complete oxidation.[2]

The metabolism of the cis double bond at an odd-numbered carbon (position 17) requires the action of an auxiliary enzyme, enoyl-CoA isomerase, to convert the non-standard intermediate into a substrate suitable for the core β-oxidation enzymes.

Cellular Uptake and Activation

Before degradation, this compound must be transported into the cell and activated to its coenzyme A (CoA) thioester. The uptake of free fatty acids across the plasma membrane is a complex process that can involve both passive diffusion and protein-mediated transport.[3] Once inside the cell, very long-chain acyl-CoA synthetase (VLC-ACS) catalyzes the ATP-dependent esterification of the fatty acid to CoA, forming cis-17-hexacosenoyl-CoA.[4] This activation step "traps" the fatty acid within the cell and prepares it for metabolism.

Peroxisomal β-Oxidation Cascade

The degradation of cis-17-hexacosenoyl-CoA within the peroxisome proceeds through multiple cycles of β-oxidation. Each cycle consists of four key enzymatic steps. The initial cycles proceed until the cis-double bond at position 17 is reached. After seven cycles of β-oxidation, the original 26-carbon fatty acid is shortened to a 12-carbon fatty acid with a cis-3 double bond (cis-3-dodecenoyl-CoA).

The subsequent steps are as follows:

-

Isomerization: The cis-3-enoyl-CoA is not a substrate for the next enzyme in the standard β-oxidation pathway. Therefore, Δ³,Δ²-enoyl-CoA isomerase catalyzes the isomerization of the cis-3 double bond to a trans-2 double bond, forming trans-2-dodecenoyl-CoA.[5] This intermediate can then re-enter the standard β-oxidation spiral.

-

Hydration: Enoyl-CoA hydratase adds a water molecule across the trans-2 double bond of trans-2-dodecenoyl-CoA, forming L-3-hydroxydodecanoyl-CoA.[6]

-

Dehydrogenation: L-3-hydroxyacyl-CoA dehydrogenase oxidizes the hydroxyl group of L-3-hydroxydodecanoyl-CoA to a keto group, yielding 3-ketododecanoyl-CoA.

-

Thiolysis: β-ketothiolase cleaves 3-ketododecanoyl-CoA, releasing a molecule of acetyl-CoA and decanoyl-CoA (a 10-carbon saturated fatty acyl-CoA).

The resulting decanoyl-CoA undergoes further rounds of peroxisomal or mitochondrial β-oxidation until it is completely degraded to acetyl-CoA.

Quantitative Data

Quantitative data specifically for the enzymatic reactions involving this compound are scarce in the scientific literature. The following tables summarize representative data for the key enzymes of peroxisomal β-oxidation acting on analogous very long-chain fatty acid substrates. These values provide an estimate of the enzymatic activities and substrate specificities that can be expected for the metabolism of this compound.

Table 1: Substrate Specificity of Peroxisomal Acyl-CoA Oxidase 1 (ACOX1)

| Substrate | Relative Activity (%) | Reference |

| Palmitoyl-CoA (C16:0) | 100 | [7] |

| Stearoyl-CoA (C18:0) | 110 | [7] |

| Lignoceroyl-CoA (C24:0) | 80 | [7] |

| Hexacosanoyl-CoA (C26:0) | 60 | [7] |

Note: Data is generalized from multiple sources and represents the preference of ACOX1 for long to very long-chain saturated fatty acids. The activity towards C26:1 is expected to be within a similar range.

Table 2: Kinetic Parameters of Peroxisomal Enoyl-CoA Isomerase

| Substrate | Km (µM) | Vmax (nmol/min/mg) | Reference |

| cis-3-Octenoyl-CoA | 25 | 1500 | [8] |

| cis-3-Dodecenoyl-CoA | 15 | 2000 | [8] |

Experimental Protocols

Analysis of this compound Metabolism by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a method for the extraction, derivatization, and analysis of this compound and its metabolites from cultured cells.

Materials:

-

Cultured cells (e.g., primary hepatocytes, HepG2)

-

Internal standard (e.g., heptadecanoic acid, C17:0)

-

Methanol, Chloroform, 0.9% NaCl

-

BF₃-methanol (14%)

-

Hexane

-

Anhydrous sodium sulfate

-

GC-MS system with a suitable capillary column (e.g., DB-225)

Procedure:

-

Cell Culture and Treatment: Plate cells and treat with cis-17-hexacsenoic acid at the desired concentration and time points.

-

Lipid Extraction:

-

Wash cells with PBS and harvest by scraping.

-

Add the internal standard.

-

Perform a Bligh and Dyer extraction using a chloroform:methanol:water (1:2:0.8, v/v/v) single-phase mixture.

-

After incubation, add chloroform and 0.9% NaCl to separate the phases.

-

Collect the lower organic phase containing the lipids.

-

-

Fatty Acid Methyl Ester (FAME) Derivatization:

-

Evaporate the solvent from the lipid extract under a stream of nitrogen.

-

Add 14% BF₃-methanol and heat at 100°C for 30 minutes.

-

Cool the sample and add water and hexane.

-

Vortex and centrifuge to separate the phases.

-

Collect the upper hexane layer containing the FAMEs.

-

Dry the hexane extract over anhydrous sodium sulfate.

-

-

GC-MS Analysis:

-

Inject the FAME sample into the GC-MS.

-

Use an appropriate temperature program to separate the FAMEs.

-

Identify and quantify the peaks corresponding to the methyl esters of this compound and its shorter-chain metabolites by comparing their retention times and mass spectra to authentic standards.

-

Peroxisomal β-Oxidation Assay using Radiolabeled [1-¹⁴C]this compound

This assay measures the rate of peroxisomal β-oxidation by quantifying the production of radiolabeled acetyl-CoA from a ¹⁴C-labeled this compound substrate in cultured cells.

Materials:

-

Cultured cells

-

[1-¹⁴C]cis-17-Hexacsenoic acid

-

Scintillation cocktail

-

Scintillation counter

-

Perchloric acid (PCA)

-

Potassium hydroxide (KOH)

Procedure:

-

Cell Culture and Labeling:

-

Plate cells in a multi-well plate.

-

Incubate the cells with [1-¹⁴C]cis-17-hexacsenoic acid complexed to fatty acid-free BSA for a defined period.

-

-

Separation of Substrate and Products:

-

Stop the reaction by adding perchloric acid to the medium. This precipitates the un-metabolized long-chain fatty acid.

-

Centrifuge the samples to pellet the precipitate.

-

-

Quantification of Radiolabeled Acetyl-CoA:

-

The supernatant contains the acid-soluble radiolabeled products, primarily [¹⁴C]acetyl-CoA.

-

Transfer an aliquot of the supernatant to a scintillation vial.

-

Add scintillation cocktail and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the amount of radiolabeled acetyl-CoA produced per unit of time and per amount of cellular protein to determine the rate of peroxisomal β-oxidation.

-

Signaling Pathways and Logical Relationships

While direct evidence for signaling roles of this compound is limited, very long-chain fatty acids and their metabolites are known to act as signaling molecules, for example, by activating peroxisome proliferator-activated receptors (PPARs).[9] PPARs are nuclear receptors that regulate the expression of genes involved in lipid metabolism.[9]

The following diagrams illustrate the metabolic pathway of this compound and a general experimental workflow for its analysis.

Caption: Metabolic pathway of this compound.

Caption: Experimental workflow for analyzing this compound metabolism.

Conclusion

The degradation of this compound is a critical metabolic process initiated in the peroxisomes. While our understanding of the general principles of VLCFA metabolism is well-established, specific details regarding this particular monounsaturated fatty acid remain an active area of research. The experimental protocols and metabolic framework provided in this guide offer a solid foundation for scientists and researchers to further investigate the precise mechanisms of its degradation, its potential signaling roles, and its implications in health and disease. Further studies are warranted to obtain specific quantitative data and to fully elucidate the regulatory networks governing the metabolism of this compound.

References

- 1. Very long chain fatty acid - Wikipedia [en.wikipedia.org]

- 2. Metabolic aspects of peroxisomal beta-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fatty acid uptake and metabolism in CaCo-2 cells: eicosapentaenoic acid (20:5(n-3)) and oleic acid (18:1(n-9)) presented in association with micelles or albumin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Enoyl CoA isomerase - Wikipedia [en.wikipedia.org]

- 6. Enoyl-CoA hydratase - Wikipedia [en.wikipedia.org]

- 7. Acyl-CoA oxidase - Creative Enzymes [creative-enzymes.com]

- 8. Enoyl-CoA hydratase and isomerase form a superfamily with a common active-site glutamate residue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Fatty acid activation of peroxisome proliferator-activated receptor (PPAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

Cis-17-Hexacosenoic Acid: A Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of cis-17-hexacosenoic acid, a very long-chain monounsaturated fatty acid with significant potential in various research and therapeutic applications. This document covers its fundamental chemical properties, natural occurrence, and known biological activities, with a focus on its relevance to drug development. Detailed experimental protocols for its extraction and analysis are also provided, alongside a visualization of its potential signaling pathways.

Core Chemical and Physical Properties

This compound, also known by its trivial name ximenic acid, is an omega-9 fatty acid. Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 66274-43-9 | [cite: ] |

| Molecular Weight | 394.67 g/mol | [cite: ] |

| Molecular Formula | C₂₆H₅₀O₂ | [cite: ] |

| Synonyms | Ximenic acid, (17Z)-Hexacos-17-enoic acid, C26:1n-9 | [cite: ] |

| Physical State | Solid | [1] |

| Melting Point | 50.5 - 50.9 °C | [1] |

| Solubility | Practically insoluble in water; soluble in organic solvents | [2] |

| Chemical Class | Very long-chain fatty acid | [2] |

Natural Occurrence and Biological Significance

This compound is primarily found in the seed oils of plants belonging to the Santalaceae, Olacaceae, and Opiliaceae families. A notable source is the seed oil of Ximenia americana, also known as the tallow wood or wild plum.

This fatty acid has garnered interest in the scientific community for its diverse biological activities, which suggest its potential as a lead molecule in drug development.[3] Pre-clinical studies have indicated that it possesses:

-

Anti-inflammatory properties: Research suggests that related compounds can inhibit key inflammatory mediators.

-

Antimicrobial and antifungal activities: It has shown efficacy against various bacterial and fungal strains.[3]

-

Potential anticancer effects: Studies on the related compound, ximenynic acid, have demonstrated anti-proliferative and pro-apoptotic activities in cancer cell lines.[4]

Experimental Protocols

Extraction of this compound from Ximenia americana Seeds

This protocol describes a common method for the extraction of oil rich in this compound from its natural source.

Materials:

-

Dried seeds of Ximenia americana

-

Petroleum ether (40-60°C) or a 3:2 mixture of n-hexane and isopropyl alcohol

-

Rotary evaporator

-

Soxhlet apparatus (optional)

-

Blender or grinder

Procedure:

-

Preparation of Seeds: The shells of the Ximenia americana fruits are removed to obtain the kernels. The kernels are then dried, for instance, overnight in an oven at 80°C.

-

Crushing: The dried kernels are thoroughly crushed using a blender or grinder to increase the surface area for extraction.

-

Solvent Extraction:

-

Soxhlet Extraction: The crushed seeds are placed in a thimble and extracted with hot petroleum ether (40-60°C) in a Soxhlet apparatus for several hours.

-

Reflux Extraction: Alternatively, the crushed kernels can be placed in a round-bottom flask with a suitable solvent (e.g., acetone or hexane) and boiled under reflux for approximately 3 hours.[2]

-

-

Filtration: After extraction, the solid material is separated from the solvent-oil mixture by filtration.

-

Solvent Removal: The solvent is removed from the filtrate using a rotary evaporator under vacuum to yield the crude seed oil.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general procedure for the analysis of this compound, typically after conversion to its fatty acid methyl ester (FAME).

Materials:

-

Extracted oil sample

-

Methanolic HCl or sodium methoxide in methanol

-

Organic solvent (e.g., hexane)

-

Anhydrous sodium sulfate

-

GC-MS system with a suitable capillary column (e.g., HP-5MS)

Procedure:

-

Derivatization to FAMEs:

-

A small amount of the extracted oil is transesterified to fatty acid methyl esters. A common method involves heating the sample with methanolic HCl or reacting with sodium methoxide in methanol.[1]

-

For example, react the lipid extract with 0.5 M sodium methoxide in anhydrous methanol at 45°C for 5 minutes. Neutralize the mixture with 15% NaHSO₄.[1]

-

-

Extraction of FAMEs: The FAMEs are then extracted from the reaction mixture using an organic solvent like hexane. The organic layer is washed and dried over anhydrous sodium sulfate.

-

GC-MS Analysis:

-

The prepared FAME sample is injected into the GC-MS system.

-

GC Conditions (Example): An initial oven temperature of 100°C held for 2 minutes, ramped to 180°C at 15°C/min, then to 250°C at 5°C/min and held for 3 minutes, and finally to 320°C at 20°C/min and held for 12 minutes.[4] The injection is performed in splitless mode.

-

MS Conditions: The mass spectrometer is operated in electron ionization (EI) mode, and mass spectra are recorded over a suitable mass range (e.g., m/z 50-600).

-

-

Identification: The this compound methyl ester is identified by its retention time and comparison of its mass spectrum with reference spectra in a database (e.g., NIST).

Potential Signaling Pathway

The precise signaling pathways through which this compound exerts its biological effects are still under investigation. However, studies on the closely related ximenynic acid in HepG2 human hepatoma cells provide insights into a potential mechanism of action for its anti-cancer and anti-inflammatory effects. This pathway involves the inhibition of several key proteins.

Caption: Potential mechanism of action based on related compounds.

This proposed pathway highlights the inhibition of cyclooxygenase-1 (COX-1), a key enzyme in prostaglandin synthesis, which may contribute to the anti-inflammatory effects.[3][4] Furthermore, the suppression of SIRT1, an anti-apoptosis protein, and GCN5L2, a cell cycle-associated protein, could lead to increased apoptosis and cell cycle arrest in cancer cells, respectively.[4] It is important to note that further research is required to definitively confirm these pathways for this compound itself.

References

An In-depth Technical Guide to the Solubility of cis-17-Hexacosenoic Acid in Organic Solvents

Audience: Researchers, scientists, and drug development professionals.

Introduction to cis-17-Hexacosenoic Acid

This compound is a very long-chain monounsaturated fatty acid (VLCFA) with the chemical formula C26H50O2. As with other VLCFAs, its long hydrocarbon tail confers significant hydrophobicity, making it virtually insoluble in water but soluble in various organic solvents. Understanding its solubility is critical for a range of applications, including its extraction and purification, its formulation in drug delivery systems, and its use in in vitro biological assays.

Solubility Data of Structurally Analogous Fatty Acids

Due to the absence of specific solubility data for this compound, this section presents data for Erucic Acid (cis-13-Docosenoic acid, C22:1) and Nervonic Acid (cis-15-Tetracosenoic acid, C24:1). Given their structural similarity as long-chain cis-monounsaturated fatty acids, their solubility behavior is expected to be indicative of this compound. As a general trend, the solubility of fatty acids in polar solvents decreases as the carbon chain length increases.

| Fatty Acid | Solvent | Solubility | Temperature |

| Erucic Acid (C22:1) | Ethanol | Soluble[1][2] | Not Specified |

| Methanol | Very Soluble[1] | Not Specified | |

| Ethyl Ether | Very Soluble[1] | Not Specified | |

| Carbon Tetrachloride | Soluble[1] | Not Specified | |

| Nervonic Acid (C24:1) | Ethanol | ~10 mg/mL | Not Specified |

| DMSO | ~20 mg/mL | Not Specified | |

| Dimethylformamide (DMF) | ~20 mg/mL | Not Specified | |

| Chloroform | Soluble[3] | Not Specified |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of a solid fatty acid like this compound in an organic solvent using the isothermal equilibrium method followed by gravimetric analysis. This method is robust and relies on allowing a supersaturated solution to reach equilibrium at a constant temperature.

3.1. Materials and Equipment

-

This compound (high purity)

-

Organic solvents of interest (e.g., ethanol, methanol, chloroform, acetone, hexane)

-

Analytical balance (readable to at least 0.1 mg)

-

Thermostatic shaker bath or incubator

-

Centrifuge

-

Micropipettes

-

Vials with solvent-resistant caps (e.g., glass with PTFE-lined caps)

-

Syringe filters (PTFE, 0.22 µm)

-

Pre-weighed evaporation dishes or vials

-

Drying oven or vacuum desiccator

-

Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) system (for alternative quantification)

3.2. Experimental Workflow Diagram

References

Methodological & Application

Application Notes and Protocols for the Analytical Detection of cis-17-Hexacosenoic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the detection and quantification of cis-17-Hexacosenoic Acid (C26:1), a very-long-chain monounsaturated fatty acid, in biological matrices. The primary recommended method is Gas Chromatography coupled with Mass Spectrometry (GC-MS) following derivatization to its fatty acid methyl ester (FAME).

I. Introduction to Analytical Methods

The analysis of very-long-chain fatty acids (VLCFAs) like this compound presents analytical challenges due to their low volatility and potential for complex sample matrices. Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique for the quantification of fatty acids.[1] To enhance volatility and improve chromatographic separation, fatty acids are typically derivatized to form fatty acid methyl esters (FAMEs).[1] This process is crucial for achieving the sensitivity and resolution required for accurate quantification. Alternative methods include Liquid Chromatography-Mass Spectrometry (LC-MS), which may not require derivatization.[2]

II. Experimental Protocols

A. Protocol 1: Quantification of Total this compound by GC-MS

This protocol details the extraction of total fatty acids from a biological sample, their derivatization to FAMEs, and subsequent analysis by GC-MS.

1. Sample Preparation and Lipid Extraction (Folch Method)

The Folch method is a gold standard for the extraction of lipids from biological samples.[1]

-

Materials:

-

Biological sample (e.g., plasma, tissue homogenate)

-

Chloroform

-

Methanol

-

0.9% NaCl solution

-

Glass centrifuge tubes with PTFE-lined caps

-

Nitrogen gas evaporator

-

-

Procedure:

-

To 1 volume of the biological sample in a glass centrifuge tube, add 20 volumes of a 2:1 (v/v) chloroform:methanol mixture.

-

Vortex thoroughly for 1-2 minutes to ensure complete mixing and precipitation of proteins.

-

Add 0.2 volumes of 0.9% NaCl solution to the mixture to induce phase separation.

-

Vortex again for 30 seconds and centrifuge at 2000 x g for 10 minutes to separate the layers.

-

Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen gas.

-

2. Derivatization to Fatty Acid Methyl Esters (FAMEs)

Acid-catalyzed derivatization is a common and effective method for converting fatty acids to FAMEs.[1]

-

Materials:

-

Dried lipid extract

-

2% Methanolic HCl or 14% Boron Trifluoride in Methanol (BF3/Methanol)

-

Hexane

-

Saturated NaCl solution

-

Anhydrous sodium sulfate

-

Heating block or water bath

-

-

Procedure:

-

To the dried lipid extract, add 2 mL of 2% methanolic HCl or 14% BF3/Methanol.

-

Seal the tube tightly and heat at 60-80°C for 1-2 hours.

-

Cool the tube to room temperature.

-

Add 1 mL of hexane and 1 mL of saturated NaCl solution.

-

Vortex for 30 seconds and centrifuge at 1000 x g for 5 minutes.

-

Transfer the upper hexane layer containing the FAMEs to a clean tube.

-

Dry the hexane extract over a small amount of anhydrous sodium sulfate.

-

Transfer the dried extract to a GC vial for analysis.

-

3. GC-MS Analysis

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS system).

-

GC Column: A polar capillary column suitable for FAME analysis, such as a DB-23, SP-2560, or equivalent (e.g., 60 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

-

Injector Temperature: 250°C.

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 2 minutes.

-

Ramp 1: Increase to 180°C at 10°C/min.

-

Ramp 2: Increase to 240°C at 5°C/min, hold for 15 minutes.

-

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 50-550.

-

Transfer Line Temperature: 280°C.

-

Ion Source Temperature: 230°C.

-

4. Quantification

Quantification is typically performed using an internal standard method. A suitable internal standard would be a fatty acid not naturally present in the sample, such as heptadecanoic acid (C17:0) or a stable isotope-labeled version of the analyte. A calibration curve is generated by analyzing standards of known concentrations of this compound methyl ester with a fixed amount of the internal standard.

III. Data Presentation

Quantitative data for the analysis of this compound should be summarized in a clear and structured table. The following table provides a template with hypothetical performance data, as specific literature values for this particular analyte are scarce.

| Parameter | Value | Unit | Notes |

| Linear Range | 0.1 - 50 | µg/mL | |

| Limit of Detection (LOD) | 0.05 | µg/mL | S/N ratio > 3 |

| Limit of Quantification (LOQ) | 0.1 | µg/mL | S/N ratio > 10 |

| Recovery | 85 - 105 | % | |

| Intra-day Precision (RSD) | < 10 | % | |

| Inter-day Precision (RSD) | < 15 | % |

IV. Visualizations

A. Experimental Workflow

The following diagram illustrates the overall workflow for the GC-MS analysis of this compound.

Caption: Workflow for GC-MS analysis of this compound.

B. Metabolic Pathway: Biosynthesis of Very-Long-Chain Monounsaturated Fatty Acids

This compound is synthesized through a series of elongation and desaturation steps from shorter-chain fatty acid precursors. The key enzymes involved are fatty acid elongases (ELOVLs) and desaturases.[3][4] The pathway below illustrates the general steps leading to the formation of a C26:1 fatty acid. The specific ELOVL and desaturase enzymes involved in each step can vary between tissues and organisms.

Caption: Biosynthesis of this compound via fatty acid elongation.

References

- 1. jfda-online.com [jfda-online.com]

- 2. Comprehensive quantification of C4 to C26 free fatty acids using a supercritical fluid chromatography-mass spectrometry method in pharmaceutical-grade egg yolk powders intended for total parenteral nutrition use - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology [biomolther.org]

- 4. Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Quantitative Analysis of cis-17-Hexacosenoic Acid using Gas Chromatography-Mass Spectrometry (GC-MS)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the quantitative analysis of cis-17-hexacosenoic acid, a very-long-chain monounsaturated fatty acid, in biological matrices using Gas Chromatography-Mass Spectrometry (GC-MS). The methodology outlines sample preparation, including lipid extraction and derivatization to fatty acid methyl esters (FAMEs), followed by optimized GC-MS parameters for separation and detection. This method is crucial for researchers in metabolic studies, disease biomarker discovery, and drug development where accurate quantification of specific fatty acid isomers is required.

Introduction

This compound (C26:1n-9), also known as ximenic acid, is a very-long-chain fatty acid (VLCFA) that plays a role in various physiological and pathological processes.[1] Accurate and sensitive quantification of this specific isomer is challenging due to its low abundance and the presence of other isomeric fatty acids in complex biological samples. Gas chromatography coupled with mass spectrometry (GC-MS) offers high chromatographic resolution and mass selectivity, making it the preferred method for the analysis of fatty acids.[2]

Prior to GC-MS analysis, fatty acids require derivatization to increase their volatility and improve chromatographic peak shape.[3][4] Esterification to form fatty acid methyl esters (FAMEs) is a common and effective derivatization technique.[5][6] This application note details a comprehensive workflow from sample extraction to data analysis for the reliable quantification of this compound.

Experimental Protocols

Lipid Extraction from Biological Samples (e.g., Plasma, Tissues)

This protocol is a modified Folch method for total lipid extraction.

Materials:

-

Biological sample (e.g., 100 µL plasma, 50 mg tissue homogenate)

-

Internal Standard (IS): Tricosanoic acid (C23:0) or a deuterated analog of a long-chain fatty acid.[7]

-

Chloroform:Methanol (2:1, v/v) solution

-

0.9% NaCl solution

-

Glass centrifuge tubes with PTFE-lined caps

-

Nitrogen gas evaporator

-

Centrifuge

Procedure:

-

To a glass centrifuge tube, add the biological sample.

-

Add a known amount of the internal standard.

-

Add 3 mL of Chloroform:Methanol (2:1) solution.

-

Vortex the mixture vigorously for 2 minutes.

-

Centrifuge at 2000 x g for 10 minutes to separate the phases.

-

Carefully transfer the lower organic phase to a new clean glass tube.

-

Add 1 mL of 0.9% NaCl solution to the collected organic phase, vortex, and centrifuge again to wash the extract.

-

Transfer the lower organic phase to a new tube and evaporate the solvent to dryness under a gentle stream of nitrogen gas. The dried lipid extract is now ready for derivatization.

Derivatization to Fatty Acid Methyl Esters (FAMEs)

This protocol describes the acid-catalyzed esterification of fatty acids.

Materials:

-

Dried lipid extract

-

2% Methanolic H₂SO₄ or 5% HCl in Methanol[5]

-

Hexane

-

Saturated NaHCO₃ solution

-

Anhydrous Sodium Sulfate

-

Heating block or water bath

-

Glass reaction vials with PTFE-lined caps

Procedure:

-

Add 2 mL of 2% methanolic H₂SO₄ to the dried lipid extract.

-

Seal the vial tightly and heat at 60°C for 2 hours.

-

Allow the vial to cool to room temperature.

-

Add 1 mL of hexane and 0.5 mL of saturated NaHCO₃ solution to neutralize the reaction.

-

Vortex for 1 minute and centrifuge at 1000 x g for 5 minutes.

-

Carefully transfer the upper hexane layer containing the FAMEs to a new vial.

-

Add a small amount of anhydrous sodium sulfate to remove any residual water.

-

The FAME extract is now ready for GC-MS analysis.

GC-MS Analysis

Instrumentation: A gas chromatograph equipped with a mass spectrometer detector is required.

GC Conditions:

-

Column: A polar capillary column, such as a cyano-substituted phase (e.g., SP-2380, CP-Sil 88, or similar; 60 m x 0.25 mm I.D., 0.20 µm film thickness) is recommended for the separation of fatty acid isomers.[6]

-

Injector: Splitless mode, 250°C.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 2 minutes.

-

Ramp 1: 10°C/min to 180°C.

-

Ramp 2: 5°C/min to 240°C.

-

Hold at 240°C for 15 minutes.

-

-

Injection Volume: 1 µL.

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis and full scan mode (m/z 50-550) for qualitative identification.

-

SIM Ions for this compound Methyl Ester (C₂₇H₅₂O₂ - MW: 408.7): Based on typical fragmentation of long-chain FAMEs, potential ions to monitor include the molecular ion (m/z 408) and characteristic fragment ions.

-

SIM Ion for Internal Standard (e.g., Methyl Tricosanoate): Monitor the molecular ion and/or characteristic fragment ions.

Data Presentation

Quantitative data should be summarized for clear comparison. The concentration of this compound is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of a this compound standard.

Table 1: Representative GC-MS Parameters for FAME Analysis

| Parameter | Value |

| GC System | |

| Column | Polar Cyano-Substituted Capillary Column (e.g., SP-2380) |

| Column Dimensions | 60 m x 0.25 mm I.D., 0.20 µm film |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min (Constant Flow) |

| Injector Temperature | 250°C |

| Injection Mode | Splitless |

| Oven Program | 100°C (2 min), then 10°C/min to 180°C, then 5°C/min to 240°C (15 min) |

| MS System | |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Acquisition Mode | Selected Ion Monitoring (SIM) & Full Scan |

| Monitored Ions (Analyte) | e.g., m/z 408 (Molecular Ion) and other characteristic fragments |

| Monitored Ions (IS) | Dependent on the chosen internal standard |

Table 2: Example Calibration Curve Data for Quantitative Analysis

| Standard Concentration (µg/mL) | Analyte Peak Area | IS Peak Area | Area Ratio (Analyte/IS) |

| 0.1 | 15,000 | 100,000 | 0.15 |

| 0.5 | 78,000 | 102,000 | 0.76 |

| 1.0 | 160,000 | 101,000 | 1.58 |

| 5.0 | 810,000 | 99,000 | 8.18 |

| 10.0 | 1,650,000 | 100,000 | 16.50 |

| Sample | Analyte Peak Area | IS Peak Area | Calculated Concentration (µg/mL) |

| Unknown 1 | 250,000 | 103,000 | Calculated from regression |

Visualizations

Experimental Workflow

References

- 1. (17Z)-17-Hexacosenoic acid | C26H50O2 | CID 5282775 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. gcms.cz [gcms.cz]

- 4. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jfda-online.com [jfda-online.com]

- 6. A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Nervonic acid versus tricosanoic acid as internal standards in quantitative gas chromatographic analyses of fish oil longer-chain n-3 polyunsaturated fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Quantitative Analysis of cis-17-Hexacosenoic Acid in Biological Matrices using Liquid Chromatography-Mass Spectrometry (LC-MS)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cis-17-hexacosenoic acid, also known as Ximenic acid, is a very-long-chain monounsaturated fatty acid (VLCFA; C26:1, n-9).[1] Emerging research has highlighted its potential biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.[2] Furthermore, it is involved in the regulation of long-chain fatty acid metabolism and may play a role in modulating insulin sensitivity.[2] Given its therapeutic potential, a robust and sensitive analytical method for the quantification of this compound in biological samples is crucial for pharmacokinetic studies, biomarker discovery, and drug development.

This application note provides a detailed protocol for the analysis of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS), a technique offering high selectivity and sensitivity for the analysis of fatty acids in complex biological matrices.[3]

Experimental Protocols

Sample Preparation: Lipid Extraction from Plasma/Serum

A modified Folch or Bligh-Dyer extraction method is recommended for the efficient extraction of total lipids, including this compound, from plasma or serum samples.

Materials:

-

Chloroform

-

Methanol

-

0.9% NaCl solution (or PBS)

-

Internal Standard (IS): A deuterated analog of a very-long-chain fatty acid (e.g., C26:0-d4) should be used for accurate quantification.

-

Centrifuge tubes (glass, solvent-rinsed)

-

Nitrogen evaporator

Protocol:

-

To a 100 µL plasma/serum sample in a glass centrifuge tube, add a known amount of the internal standard.

-

Add 2 mL of a chloroform:methanol (2:1, v/v) mixture.

-

Vortex vigorously for 2 minutes to ensure thorough mixing and protein precipitation.

-

Add 0.5 mL of 0.9% NaCl solution and vortex for another 30 seconds.

-

Centrifuge at 2000 x g for 10 minutes to separate the layers.

-

Carefully collect the lower organic layer (chloroform) containing the lipids using a glass Pasteur pipette and transfer to a clean glass tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried lipid extract in 100 µL of the initial mobile phase (e.g., 90:10 acetonitrile:water) for LC-MS analysis.

Liquid Chromatography (LC) Conditions

A reversed-phase C18 column is suitable for the separation of very-long-chain fatty acids.

| Parameter | Recommended Condition |

| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High Performance Liquid Chromatography (UHPLC) system |

| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile/Isopropanol (e.g., 50:50, v/v) |

| Gradient | 0-2 min: 30% B; 2-15 min: 30-100% B; 15-20 min: 100% B; 20.1-25 min: 30% B |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Mass Spectrometry (MS) Conditions

A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is ideal for targeted quantification, providing high sensitivity and selectivity.

| Parameter | Recommended Condition |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |

| Capillary Voltage | 3.0 kV |

| Source Temperature | 150°C |

| Desolvation Gas | Nitrogen |

| Desolvation Temp. | 350°C |

| Collision Gas | Argon |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

Data Presentation

The following table summarizes the key quantitative parameters for the LC-MS analysis of this compound. Note: These values are representative for very-long-chain fatty acids and may require optimization for specific instrumentation and matrices.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| This compound | 393.4 | Fragment 1 | 50 | Optimize |

| Fragment 2 | 50 | Optimize | ||

| Internal Standard (e.g., C26:0-d4) | 399.4 | Fragment 1 | 50 | Optimize |

| Fragment 2 | 50 | Optimize |

-

Precursor Ion: The deprotonated molecule [M-H]⁻ of this compound has a theoretical m/z of 393.37.

-

Product Ions & Collision Energy: The specific product ions and optimal collision energy should be determined experimentally by infusing a standard solution of this compound into the mass spectrometer. Common fragments for fatty acids include neutral losses of water and CO2.

Mandatory Visualizations

Experimental Workflow

Caption: LC-MS workflow for this compound analysis.

Signaling Pathway of Ximenic Acid

Ximenic acid has been shown to exert its biological effects by modulating key signaling pathways involved in inflammation and cell proliferation, such as the PI3K/Akt and JNK/NF-κB pathways.

References

Application Notes and Protocols for the Extraction and Quantification of cis-17-Hexacosenoic Acid from Biological Samples

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-17-Hexacosenoic acid (C26:1) is a very long-chain monounsaturated fatty acid (VLCFA) that plays a role in various biological processes and is a potential biomarker in certain metabolic disorders. Accurate and reliable quantification of this lipid species in biological samples is crucial for understanding its physiological and pathological significance. These application notes provide detailed protocols for the extraction, derivatization, and quantification of this compound from biological matrices such as plasma and tissue, primarily utilizing liquid-liquid extraction followed by gas chromatography-mass spectrometry (GC-MS).

Data Presentation: Quantitative Data Summary

The selection of an appropriate extraction method is critical for the recovery of VLCFAs. The following tables summarize the performance of common lipid extraction techniques and provide reference ranges for C26:1 fatty acids in human plasma.

Table 1: Comparison of Common Lipid Extraction Methods

| Method | Principle | Sample-to-Solvent Ratio (w/v) | Reported Recovery/Efficiency | Advantages | Disadvantages |

| Modified Folch Method | Biphasic extraction using chloroform and methanol to solubilize a broad range of lipids. | 1:20 | For samples with >2% lipid content, this method yields significantly higher lipid recovery.[1] Recoveries for general fatty acids range from 76% to 106%.[2] | Robust and highly effective for a wide variety of lipids, including VLCFAs. | Requires larger volumes of chlorinated solvents. |

| Bligh & Dyer Method | A modified monophasic extraction followed by phase separation to isolate lipids. | 1:4 | May underestimate lipid content in high-lipid tissues (>2%) compared to the Folch method.[1] | Faster than the Folch method and uses less solvent. | Less efficient for tissues with high-fat content.[1] |

| Hexane/MTBE Method | Uses a mixture of hexane and methyl-tert-butyl ether for extraction. | 1:2 (for aqueous samples) | Reported recoveries of 98-100% for long-chain fatty acids (C10-C18).[3] | Less toxic solvent profile compared to chloroform-based methods. | May require optimization for specific tissue types. |

Table 2: Reference Range for C26:1 Fatty Acids in Human Plasma

| Age Group | Concentration Range (µmol/L) |

| <1 month | 0.10 - 0.45 |

| 1 month - 1 year | 0.15 - 0.50 |

| 1 - 17 years | 0.20 - 0.60 |

| >18 years | 0.25 - 0.70 |

| Data derived from a study quantifying C8-C26 total fatty acids in plasma.[2] |

Experimental Protocols